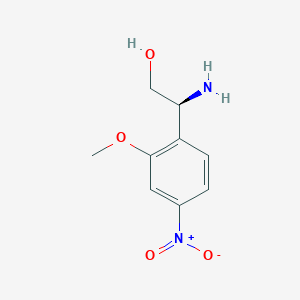

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-methoxy-4-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H12N2O4/c1-15-9-4-6(11(13)14)2-3-7(9)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

LCNOPWIDKZTHKD-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[C@@H](CO)N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)N |

Origin of Product |

United States |

Preparation Methods

Direct Hydroxyamination of Nitro-Methoxy Aromatic Precursors

A common approach starts from 2-methoxy-4-nitrophenyl derivatives, where the amino and hydroxyethyl groups are introduced via nucleophilic substitution or reductive amination on a suitably functionalized side chain.

- Starting materials: 2-amino-5-nitrophenol or 2-methoxy-4-nitrophenol are used as aromatic precursors.

- Hydroxyethylation: Reaction with hydroxyethylating agents such as ethylene chlorohydrin in the presence of alkali (e.g., sodium hydroxide) in solvents like dimethylformamide (DMF) under controlled pressure (0.1–1.0 MPa) and temperature (100–130°C) yields intermediate hydroxyethoxy derivatives.

- Catalysts and conditions: Stirring and heating in an autoclave for 3–8 hours ensures high conversion, monitored by HPLC to confirm residual starting material below 1%.

Conversion to Amino Alcohol via Catalytic Reduction or Condensation

- The intermediate hydroxyethoxy compounds can be further reacted with reagents like ethyl chloroformate under catalytic conditions (e.g., calcium carbonate as a base catalyst) at 60–100°C and similar pressure ranges.

- Subsequent hydrolysis under alkaline conditions (aqueous sodium or potassium hydroxide, 5–25% concentration) at 50–90°C completes the formation of the amino alcohol.

- Reaction monitoring by HPLC ensures completion with residual intermediates below 1%.

Stereochemical Control

- The (S)-enantiomer is typically obtained by employing chiral starting materials or chiral catalysts during the key hydroxyamination step.

- Use of chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Pd/C with phase-transfer reagents) can facilitate stereoselective reduction of nitro groups to amines without racemization.

- Mild reaction conditions and solvent choice (e.g., alcohol solvents) help preserve stereochemical integrity.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Catalyst/Base | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Hydroxyethylation | 2-Amino-5-nitrophenol + ethylene chlorohydrin + NaOH | 100–130 | 0.1–1.0 | Sodium hydroxide | 94.3 | 98.2 | Autoclave reaction, 3–8 h |

| 2 | Condensation with ethyl chloroformate | Intermediate + ethyl chloroformate + CaCO3 | 60–100 | 0.1–1.0 | Calcium carbonate | — | — | 4–9 h reaction |

| 3 | Hydrolysis | Alkaline aqueous solution (NaOH/KOH) | 50–90 | Atmospheric | — | — | — | 4–7 h reaction, completes amino alcohol |

| 4 | Catalytic reduction (optional) | Pd/C catalyst, alcohol solvent, phase-transfer reagent | Ambient to mild | Atmospheric | Pd/C | High | High | For nitro to amine reduction, mild conditions |

Research Discoveries and Advantages

- The described methods avoid hazardous hydrogen gas by employing organic hydrogen donors or catalytic transfer hydrogenation, improving safety and scalability.

- Controlled pressure and temperature in confined reactors (autoclaves) increase yield and purity while minimizing by-products and waste.

- Use of phase-transfer catalysts and solid alkali bases enhances reaction rates and selectivity.

- The synthetic approach is environmentally friendly with reduced generation of three-waste (waste gas, wastewater, and solid waste).

- High yields (above 90%) and purities (above 98%) are achievable, suitable for industrial production.

Summary and Outlook

The preparation of (S)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves hydroxyethylation of nitro-substituted aromatic amines followed by catalytic condensation and hydrolysis steps. Reaction parameters such as temperature, pressure, catalyst type, and solvent are optimized to maximize yield and stereochemical purity. The use of mild catalytic hydrogenation methods further refines the product profile.

This synthesis strategy is supported by patent literature detailing analogous compounds and provides a robust framework for industrial-scale production with high efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

(s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in key biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (S)-2-amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol and similar compounds:

*Estimated based on formula.

2.1 Substituent Effects on Reactivity and Binding

- Nitro vs. Halogen Substituents: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, increasing the acidity of adjacent protons and polarizing the aromatic ring. This contrasts with chloro (-Cl) or fluoro (-F) substituents in analogs (e.g., ), which are moderately electron-withdrawing but less polar. The nitro group may enhance binding to enzymes or receptors through dipole interactions or π-stacking .

- However, steric hindrance at the ortho position may limit rotational freedom .

- Stereochemistry : The (S)-configuration ensures enantioselective interactions, critical for chiral recognition in biological systems.

2.3 Physicochemical Properties

- However, the methoxy group may counteract this by introducing hydrophobic character.

- Stability : Nitroaromatic compounds are generally stable but may undergo reduction under specific conditions (e.g., catalytic hydrogenation), unlike halogenated analogs, which are more inert .

Biological Activity

(S)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol, a chiral compound with the molecular formula CHNO and a molecular weight of approximately 212.20 g/mol, is distinguished by its amino alcohol structure, which includes a methoxy and nitro group attached to a phenyl ring. This unique configuration suggests potential applications in medicinal chemistry, particularly in pharmacology and cellular metabolism.

The compound can be synthesized through various methods, including the reaction of 2-methoxy-4-nitroaniline with ethylene oxide under basic conditions. This synthetic route highlights its potential for use in pharmacological applications due to the presence of functional groups that may influence biological activity.

Biological Activity Overview

This compound has been studied for its pharmacological properties, particularly its interaction with cellular processes related to nicotinamide adenine dinucleotide (NAD) metabolism. Research indicates that this compound may activate NAD biosynthesis pathways, which are critical for cellular energy metabolism and signaling. The activation of these pathways suggests that this compound could play a role in enhancing cellular energy levels and influencing various metabolic processes.

Preliminary investigations into the mechanisms of action reveal that this compound may interact with enzymes involved in NAD biosynthesis. This interaction could potentially modulate energy metabolism and cellular signaling pathways, although further studies are necessary to elucidate the precise mechanisms and any possible side effects associated with its use.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of several related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Aminoethanol | 141-43-5 | Simple amino alcohol without aromaticity |

| 4-Nitrophenylethanol | 100-00-3 | Contains nitro group but lacks methoxy |

| 2-Methylaminoethanol | 100-51-6 | Methyl substitution on amino alcohol |

| (S)-N-(4-Nitrophenyl)glycine | 56932-44-6 | Glycine derivative with nitrophenyl group |

Uniqueness : The presence of both methoxy and nitro groups in this compound enhances its potential biological activity compared to simpler amino alcohols. This structural complexity may contribute to its unique pharmacological properties, making it a candidate for further research in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance, research has demonstrated that similar nitro-containing compounds exhibit significant antimicrobial activity against various bacterial strains, suggesting that the nitro group may enhance biological potency through mechanisms such as enzyme inhibition or disruption of microbial cell walls .

In one study focusing on antimicrobial properties, compounds structurally related to this compound demonstrated varying degrees of effectiveness against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents based on this structural framework .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-Amino-2-(2-methoxy-4-nitrophenyl)ethan-1-ol?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is preferred. For example, chiral starting materials or auxiliaries can ensure stereochemical control during key steps like nitro reduction or hydroxyl group introduction. Enantiomeric purity can be validated via chiral HPLC or polarimetry .

- Key Considerations : Monitor reaction conditions (temperature, solvent) to minimize racemization. Use protecting groups for the amino and hydroxyl moieties during nitro group reduction to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are optimal for structural confirmation?

- Methodological Answer :

- X-ray crystallography (using SHELX programs for refinement) provides unambiguous stereochemical and structural confirmation. For example, weak intermolecular interactions (e.g., C–H···O) can stabilize the crystal lattice, as seen in structurally related nitroaromatics .

- Spectroscopy :

- NMR : - and -NMR to confirm substituent positions and hydrogen bonding.

- IR : Identify functional groups (e.g., –NO, –NH, –OH).

- CD Spectroscopy : Validate enantiopurity by detecting Cotton effects .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Use HPLC to monitor degradation rates at pH 1–13 and temperatures 25–60°C.

- Stress Testing : Expose the compound to oxidative (HO) and reductive (NaBH) agents to assess functional group reactivity.

- Data Interpretation : Compare degradation products with synthetic standards. Note that the nitro group may reduce to –NH under acidic conditions, altering biological activity .

Advanced Research Questions

Q. What advanced techniques resolve enantiomers of structurally related amino alcohols?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer.

- Case Study : A similar chloro-bromo-substituted ethanol achieved >99% ee via dynamic kinetic resolution using a palladium catalyst .

Q. How can crystallographic data discrepancies arise between experimental and computational models?

- Methodological Answer :

- Refinement Artifacts : Overfitting in SHELXL due to low-resolution data or twinning. Cross-validate with independent refinement software (e.g., OLEX2).

- Thermal Motion : High thermal displacement parameters (B-factors) for nitro or methoxy groups may indicate disorder.

- Mitigation : Collect high-resolution data (<1.0 Å) and use restraints for flexible substituents .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., IC measurements using identical cell lines and controls).

- Structural Confirmation : Re-examine compound purity and stereochemistry, as impurities or racemization can skew results.

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., halogen-substituted derivatives) to identify substituent-activity trends .

Q. What role do substituents (methoxy, nitro) play in modulating receptor binding?

- Methodological Answer :

- Electronic Effects : Nitro groups withdraw electron density, enhancing hydrogen bonding with active-site residues. Methoxy groups donate electrons, altering π-π stacking.

- Case Study : In a chloro-trifluoromethyl analog, the –CF group improved binding affinity by 10-fold via hydrophobic interactions .

- Experimental Design : Synthesize analogs with –OCH replaced by –Cl or –F to isolate electronic contributions .

Q. How to design enzyme inhibition assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases, monoamine oxidases).

- In Vitro Assays : Use fluorogenic substrates to measure inhibition kinetics. For example, monitor MAO-B activity with kynuramine.

- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.